molecular formula C8H5ClF3N3 B1432614 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine CAS No. 1519599-84-8

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Cat. No.: B1432614
CAS No.: 1519599-84-8
M. Wt: 235.59 g/mol
InChI Key: DGSCGACFMVKHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a chemical compound with the molecular formula C8H4ClF3N2. It is an important intermediate used in the synthesis of various organic compounds. This compound is known for its unique structural features, which include a chloro group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl magnesium bromide . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its nematicidal and fungicidal activities are believed to result from its ability to disrupt essential biological processes in target organisms . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group and a trifluoromethyl group on the imidazo[1,2-a]pyridine ring makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c9-5-1-4(8(10,11)12)2-15-3-6(13)14-7(5)15/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSCGACFMVKHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 3
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 4
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.